molecular formula C34H36F4N2O7 B12426642 SSTR5 antagonist 2 TFA

SSTR5 antagonist 2 TFA

Cat. No.: B12426642
M. Wt: 660.7 g/mol
InChI Key: VFUWYNPQDXMVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Somatostatin (B550006) and its Receptor Subtypes in Physiological Regulation

Somatostatin is a naturally occurring peptide hormone that exerts a powerful inhibitory influence over a wide array of physiological processes. nih.gov Produced in the hypothalamus, pancreas, gastrointestinal tract, and central nervous system, it acts as a crucial regulator of the endocrine and exocrine systems. nih.govnih.gov There are two active forms of somatostatin, a shorter 14-amino acid version that primarily functions in the brain, and a longer 28-amino acid form that is active in the gastrointestinal tract. nih.gov

The primary role of somatostatin is to inhibit the secretion of other hormones and cellular secretions when they are not needed. clevelandclinic.org This includes suppressing the release of growth hormone and thyroid-stimulating hormone from the pituitary gland, as well as inhibiting pancreatic hormones like insulin (B600854) and glucagon (B607659). clevelandclinic.orgyoutube.com In the digestive system, somatostatin reduces gastric acid secretion, slows gastric emptying, and decreases the release of various gastrointestinal hormones. clevelandclinic.orgyoutube.com This broad inhibitory action makes somatostatin a key homeostatic regulator, maintaining balance within the body's metabolic and endocrine environments. nih.gov

The diverse actions of somatostatin are mediated through a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. nih.govguidetopharmacology.org These receptors are distributed widely throughout the body, with each subtype exhibiting a unique pattern of expression in various tissues, leading to their functional heterogeneity. guidetopharmacology.orgnih.gov All five receptor subtypes are found in the brain, but their abundance varies across different regions. guidetopharmacology.org Peripherally, their distribution is also tissue-specific. uptodateonline.ir

The activation of these receptors by somatostatin triggers a cascade of intracellular signaling events, primarily leading to inhibitory effects. nih.govguidetopharmacology.org For instance, SSTR2 is prominently involved in the regulation of growth hormone and glucagon secretion, while SSTR5 plays a significant role in modulating insulin and glucagon-like peptide-1 (GLP-1) secretion. guidetopharmacology.orgnih.gov The functional diversity of these receptor subtypes allows for precise and targeted regulation of various physiological functions.

Table 1: Distribution of Somatostatin Receptor Subtypes in Human Tissues

Receptor Subtype Primary Tissue Distribution
SSTR1 Brain, Pancreas, Liver, GI Tract, Lung uptodateonline.ir
SSTR2 Brain, Kidney, Pancreatic α-cells uptodateonline.irnih.gov
SSTR3 Brain, Pancreas uptodateonline.ir
SSTR4 Brain, Lung uptodateonline.ir
SSTR5 Brain, Heart, Adrenal, Pituitary, GI Tract, Skeletal Muscle, Pancreatic β-cells uptodateonline.irnih.gov

Rationale for Investigating SSTR5 Antagonism as a Research Modality

The specific functions and distribution of the SSTR5 subtype have made it a compelling target for scientific investigation, particularly for the development of antagonist compounds.

SSTR5 is recognized as a crucial regulator within metabolic and endocrine pathways, most notably in the control of glucose homeostasis. wikipedia.orgnih.gov It is prominently expressed in pancreatic islet cells and intestinal L-cells. nih.govwikipedia.org In the pancreas, activation of SSTR5 by somatostatin inhibits the secretion of insulin from beta cells. guidetopharmacology.orgnih.gov In the intestine, SSTR5 activation suppresses the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion after a meal. nih.govnih.gov

Given that somatostatin, acting through SSTR5, puts a brake on both insulin and GLP-1 secretion, blocking this receptor presents a logical strategy for enhancing these processes. nih.gov This makes SSTR5 a key target for research aimed at understanding and potentially modulating glucose metabolism. nih.gov

The development of selective SSTR5 antagonists, such as SSTR5 antagonist 2 TFA, has provided researchers with powerful tools to probe the function of this receptor. nih.govnih.gov Preclinical studies using these antagonists have been instrumental in elucidating the therapeutic potential of blocking the SSTR5 pathway.

Research in animal models has demonstrated that SSTR5 antagonists can effectively lower blood glucose levels. nih.govnih.gov For example, studies in mice have shown that administration of an SSTR5 antagonist leads to increased secretion of GLP-1 and insulin, particularly in response to a glucose challenge. nih.govnih.govacs.org This effect is primarily driven by blocking the inhibitory action of somatostatin on intestinal L-cells, thereby boosting GLP-1 release. nih.govnih.gov The enhanced GLP-1 levels then stimulate the pancreas to release more insulin. nih.gov

Furthermore, research has indicated that the glucose-lowering effect of SSTR5 antagonists is dependent on the presence of a functional GLP-1 receptor, highlighting the gut-mediated mechanism of action. nih.govnih.gov These findings from preclinical models underscore the significance of SSTR5 antagonists as a research modality for investigating novel approaches to metabolic conditions like type 2 diabetes. nih.govacs.orgresearchgate.net The exploration of these compounds continues to provide valuable insights into the intricate regulation of glucose homeostasis. nih.govacs.org

Table 2: Preclinical Findings for SSTR5 Antagonism

Research Finding Model System Outcome Reference
Lowered glucose and insulin excursion during oral glucose tolerance test (OGTT). Mice and Rats Improved glucose tolerance. nih.gov
Increased glucose-induced GLP-1 secretion. Perfused mouse small intestine Enhanced incretin effect. nih.govnih.gov
Lowered blood glucose in a GLP-1 receptor-dependent manner. Mice Confirmed gut-mediated mechanism. nih.govnih.gov
Demonstrated synergistic glucose-lowering effects with DPP-4 inhibitors. Mice Potential for combination therapies. nih.govacs.org
Improved metabolic profiles and pharmacokinetic properties. Rhesus Monkeys Showed potential for further development. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H36F4N2O7

Molecular Weight

660.7 g/mol

IUPAC Name

4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H35FN2O5.C2HF3O2/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38;3-2(4,5)1(6)7/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38);(H,6,7)

InChI Key

VFUWYNPQDXMVOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Mechanistic Research of Sstr5 Antagonist 2 Tfa

Ligand-Receptor Interaction and Binding Profile

The interaction of SSTR5 antagonist 2 TFA with its target receptor is characterized by a high degree of affinity and selectivity, which has been elucidated through various in vitro assays.

Somatostatin (B550006) Receptor Subtype 5 Binding Affinity and Selectivity of this compound

This compound, also referred to as compound 10 in some literature, has demonstrated potent and selective binding to the human somatostatin receptor subtype 5 (hSSTR5). nih.gov This specificity is a critical attribute, as the biological effects of somatostatin are mediated through five distinct receptor subtypes (SSTR1-5), and selective antagonism can lead to more targeted therapeutic effects. nih.govnih.gov

Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand that is known to bind to the receptor is used. The ability of the test compound, in this case this compound, to displace the radiolabeled ligand is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the half maximal inhibitory concentration (IC₅₀), which is an indicator of the compound's binding affinity.

For this compound, studies utilizing Chinese hamster ovary (CHO) cells engineered to express human SSTR5 have determined a potent binding affinity. The reported IC₅₀ value for the binding of this compound to hSSTR5 is 1.2 nM. nih.gov This low nanomolar affinity underscores the compound's strong interaction with the receptor.

A key aspect of the pharmacological profile of this compound is its high selectivity for SSTR5 over the other somatostatin receptor subtypes. This selectivity is crucial for minimizing off-target effects that could arise from interacting with other SSTRs, which are distributed in various tissues and mediate different physiological functions. nih.gov

In binding assays conducted against human SSTR1, SSTR2, SSTR3, and SSTR4, this compound was found to be inactive, with IC₅₀ values greater than 10,000 nM for each of these subtypes. nih.gov This demonstrates a remarkable selectivity of over 8,300-fold for SSTR5 compared to the other somatostatin receptor subtypes.

Table 1: Binding Affinity and Selectivity of this compound

Receptor Subtype IC₅₀ (nM)
hSSTR1 >10,000
hSSTR2 >10,000
hSSTR3 >10,000
hSSTR4 >10,000
hSSTR5 1.2

Data sourced from Liu W, et al. (2018). nih.gov

Receptor Functional Modulation by this compound

Beyond simply binding to the receptor, this compound actively modulates the functional signaling pathways downstream of SSTR5 activation. As an antagonist, its primary role is to block the intracellular signaling that would normally be initiated by the binding of the endogenous ligand, somatostatin.

The somatostatin receptors, including SSTR5, are known to be functionally coupled to the inhibition of adenylate cyclase. nih.gov The activation of SSTR5 by somatostatin typically leads to a decrease in the intracellular levels of the second messenger cyclic AMP (cAMP). nih.gov The cAMP pathway is a critical signaling cascade involved in numerous cellular processes.

This compound has been shown to be a potent antagonist of this pathway. In functional assays measuring cAMP levels, this compound effectively blocks the somatostatin-induced inhibition of cAMP production. The reported IC₅₀ value for the antagonism of the cAMP pathway is 1.1 nM. nih.gov This value is consistent with its high binding affinity, indicating that its binding to the receptor translates directly into functional antagonism of this key signaling pathway.

Table 2: Functional Antagonism of SSTR5 by this compound

Functional Assay IC₅₀ (nM)
cAMP Antagonism 1.1

Data sourced from Liu W, et al. (2018). nih.gov

The somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily. nih.gov These receptors are characterized by their seven-transmembrane domain structure and their ability to interact with heterotrimeric G proteins to transduce extracellular signals into intracellular responses. The primary G proteins coupled to SSTR5 are of the Gi/o family, which are inhibitory G proteins.

The antagonism of SSTR5 by this compound directly interferes with this GPCR signaling cascade. By binding to the receptor, it prevents the conformational changes that are necessary for the coupling and activation of the Gi/o protein. Consequently, the downstream effects of Gi/o activation, most notably the inhibition of adenylate cyclase, are blocked. nih.gov The investigation into the cAMP pathway modulation by this compound is a direct examination of its impact on this canonical GPCR signaling pathway. Further research may explore its effects on other potential signaling pathways associated with SSTR5, such as the activation of certain ion channels or other G-protein independent signaling pathways, to provide a more comprehensive understanding of its receptor functional modulation.

Cellular and Molecular Effects of SSTR5 Antagonism

The antagonism of SSTR5 by this compound elicits a cascade of cellular and molecular events that have been primarily investigated in the context of metabolic regulation. Somatostatin, a peptide hormone, typically acts as an inhibitor of various physiological processes, including hormone secretion. By selectively blocking SSTR5, this antagonist effectively removes the inhibitory brakes imposed by somatostatin on specific cell types, leading to a range of downstream effects.

Impact on Incretin (B1656795) Hormone Secretion in Cellular Models

Incretin hormones, secreted from the gut in response to nutrient intake, play a crucial role in glucose homeostasis. This compound has been shown to modulate the release of these key hormones.

Research has consistently demonstrated that the antagonism of SSTR5 leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1). researchgate.netoup.comjci.orgnih.govdiabetesjournals.orgjci.org Somatostatin, acting through SSTR5, which is highly expressed on intestinal L-cells, tonically inhibits GLP-1 release. researchgate.netdiabetesjournals.org By blocking this interaction, this compound promotes the secretion of both total and active GLP-1. medchemexpress.com Studies using perfused mouse small intestines have shown that a selective SSTR5 antagonist stimulates glucose-induced GLP-1 secretion to a greater extent than an SSTR2 antagonist. jci.orgnih.govjci.orgnih.gov This enhanced GLP-1 release is a key mechanism through which SSTR5 antagonists are thought to improve glucose tolerance. researchgate.netoup.com In fact, the glucose-lowering effects of SSTR5 antagonists in vivo have been shown to be dependent on the GLP-1 receptor. jci.orgnih.govdiabetesjournals.orgjci.org

Table 1: Effect of SSTR5 Antagonism on GLP-1 Secretion in Preclinical Models

Model System Finding Reference
Perfused mouse small intestine Selective SSTR5 antagonist stimulated glucose-induced GLP-1 secretion more effectively than an SSTR2 antagonist. jci.orgnih.govjci.orgnih.gov
Rodent diabetic models SSTR5 antagonist 2 increased both total and active circulating GLP-1 levels. medchemexpress.com
Mice with impaired GLP-1R signaling Glycemic improvements from SSTR5 antagonism were absent, indicating a GLP-1R-dependent mechanism. jci.orgnih.govdiabetesjournals.orgjci.org

Peptide YY (PYY) is another gut hormone co-secreted with GLP-1 from L-cells that is involved in appetite regulation. Research in rat intestinal cell cultures has indicated that somatostatin-28, which has a high affinity for SSTR5, potently inhibits PYY secretion. nih.gov This inhibition is mediated through the activation of SSTR5. nih.gov Therefore, by blocking SSTR5, this compound is expected to increase PYY secretion, although direct studies with this specific compound are less reported in the provided search results. The mechanism involves the suppression of both cAMP- and protein kinase C-dependent pathways that are normally inhibited by somatostatin. nih.gov

Influence on Pancreatic Islet Cell Function in Research Systems

The pancreas plays a central role in glucose metabolism through the secretion of insulin (B600854) and glucagon (B607659) from its islet cells. This compound has been shown to influence the function of these cells.

Preclinical studies have shown that SSTR5 antagonism can enhance insulin secretion. medchemexpress.comnih.gov Somatostatin is known to suppress insulin release from pancreatic β-cells, and SSTR5 is a key receptor subtype mediating this effect in humans. oup.comnih.govresearchgate.net In isolated human islets, an SSTR5 antagonist was able to reverse the inhibitory effect of somatostatin on insulin secretion. oup.com This suggests that this compound can directly enhance glucose-dependent insulin secretion from pancreatic β-cells by blocking the local inhibitory tone of somatostatin. oup.com However, some studies in perfused mouse pancreas models have shown no direct effect of SSTR5 antagonism on insulin secretion, suggesting that the primary mechanism for improved glucose control in these models is through the gut-derived GLP-1 system. jci.orgnih.govjci.orgnih.gov It is important to note that SSTR5 is more abundantly expressed in human β-cells compared to rodent β-cells, which may explain these differing results. nih.gov

Table 2: Influence of SSTR5 Antagonism on Insulin Secretion

Research System Key Finding Reference
Isolated human islets SSTR5 antagonist reversed the inhibitory effect of somatostatin on insulin secretion. oup.com
Perfused mouse pancreas SSTR5 antagonist had no direct effect on insulin secretion. jci.orgnih.govjci.orgnih.gov
Obese diabetic KK-Ay mice Two-week administration of a selective SSTR5 antagonist reduced plasma insulin levels, suggesting improved insulin sensitivity. nih.gov

The regulation of glucagon secretion by somatostatin is complex, with different receptor subtypes playing distinct roles. In rodent islets, the inhibition of glucagon secretion is primarily mediated by SSTR2, which is found almost exclusively on α-cells. researchgate.netnih.gov Studies in SSTR2 knockout mice have shown that the inhibitory effect of somatostatin on glucagon secretion is significantly reduced. researchgate.net While SSTR5 is also present on rodent α-cells, its role in regulating glucagon appears to be minor compared to SSTR2. researchgate.net In fact, some research suggests that SSTR2 antagonism, not SSTR5, is the key to restoring glucagon counterregulation in diabetic models. nih.govfrontiersin.org Therefore, this compound is expected to have a minimal direct effect on glucagon secretion in rodent models.

Intracellular Signaling Cascades Affected by this compound

The binding of somatostatin to its receptors initiates a cascade of intracellular signaling events. By blocking this interaction at SSTR5, this compound can significantly alter these downstream pathways. Research into the specific effects of this antagonist has provided insights into its influence on key signaling cascades, including calcium ion flux, the Phospholipase C (PLC) pathway, and the Mitogen-Activated Protein (MAP) Kinase pathway.

Somatostatin receptor subtype 5 (SSTR5) is known to couple negatively to L-type calcium (Ca2+) channels. nih.gov Activation of SSTR5 by its natural ligand, somatostatin, leads to an inhibition of Ca2+ influx into the cell. nih.gov This modulation of intracellular calcium concentration is a critical mechanism through which somatostatin exerts its inhibitory effects on hormone secretion.

The compound this compound, by blocking the activation of SSTR5, is anticipated to prevent this inhibition of L-type Ca2+ channels. Consequently, the use of this antagonist would lead to a sustained or increased influx of calcium ions into the cell, a crucial factor in the secretion of various hormones.

In studies involving other SSTR5 antagonists, such as the peptide L362,855, it was observed that the antagonist itself had minimal effect on Ca2+ currents at lower concentrations. However, it completely counteracted the inhibitory effects of an SSTR5-selective agonist on these currents. nih.gov At higher concentrations, this particular antagonist exhibited partial agonist activity, leading to a reduction in Ca2+ currents. nih.gov While direct studies on this compound's effect on calcium ion flux are not extensively detailed in the provided search results, the established mechanism of SSTR5 signaling allows for a well-founded hypothesis of its action.

Table 1: Predicted Effects of this compound on Calcium Ion Flux

Condition SSTR5 Activity L-type Ca2+ Channel State Intracellular Ca2+ Flux
Basal State (No Ligand)InactiveOpenNormal Influx
Somatostatin (Agonist) PresentActivatedInhibitedDecreased Influx
This compound PresentBlockedOpen (uninhibited)Normal or Increased Influx
Agonist + this compoundBlockedOpen (antagonist prevents inhibition)Normal or Increased Influx

This table is based on the known function of SSTR5 and the effects of other SSTR5 antagonists. nih.gov

The Phospholipase C (PLC) pathway is another significant signaling cascade associated with somatostatin receptors. Activation of certain SSTR subtypes can stimulate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium from storage and activate protein kinase C (PKC), respectively.

However, based on the available research, there is a lack of specific studies detailing the direct effects of this compound on the Phospholipase C pathway. While SSTR5 is known to be involved in various signaling pathways, the direct linkage and the consequences of its antagonism by this compound on the PLC cascade have not been explicitly elucidated in the provided search results. A study on a selective SSTR5 antagonist did suggest a potential to improve hepatic insulin sensitivity by inhibiting SSTR5-stimulated phosphotyrosine phosphatase (PTP) activity, which could in turn rescue insulin receptor/PI3K/Akt signaling. nih.gov This points to an influence on phosphoinositide signaling, but a direct connection to PLC is not established.

The Mitogen-Activated Protein (MAP) kinase pathway, which includes cascades such as the ERK/MAPK pathway, is crucial for regulating cell proliferation, differentiation, and survival. Research has shown that somatostatin can exert inhibitory effects on cell growth through the modulation of this pathway.

Studies on somatostatin analogs have revealed that selective stimulation of SSTR2, but not SSTR5, inhibited platelet-derived growth factor (PDGF)-induced cell proliferation. nih.gov However, analogs for both SSTR2 and SSTR5 were able to inhibit PDGF-stimulated MAP kinase activity. nih.gov Interestingly, a combined stimulation of both SSTR2 and SSTR5 was necessary to achieve a significant inhibitory effect on Ras activity, a key upstream activator of the MAP kinase cascade. nih.gov This suggests a potential for heterodimerization between SSTR2 and SSTR5, leading to complex signaling outcomes. nih.gov

Given that SSTR5 activation can contribute to the inhibition of the MAP kinase pathway, it is plausible that this compound would block this inhibitory signal. By preventing the somatostatin-mediated inhibition of the MAP kinase cascade, this compound could potentially lead to an increase in the activity of this pathway. This effect is particularly relevant in the context of its therapeutic potential, as the modulation of this pathway can influence cellular processes like hormone secretion. For instance, selective SSTR5 antagonists have been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and insulin. nih.govnih.govnih.gov

Table 2: Inferred Effects of this compound on the MAP Kinase Pathway

Signaling Component Effect of SSTR5 Agonist Inferred Effect of this compound
Ras Activity (with SSTR2 co-activation)Inhibition nih.govBlockade of Inhibition
MAP Kinase ActivityInhibition nih.govBlockade of Inhibition
Cell Proliferation (in some models)No direct inhibition nih.govNo direct effect
Hormone Secretion (e.g., GLP-1)InhibitionIncreased Secretion nih.govnih.govnih.gov

This table is based on research on SSTR5 signaling and the effects of other SSTR5 antagonists.

Synthetic Methodologies and Structure Activity Relationship Sar Research

Design and Synthesis Strategies of SSTR5 Antagonist 2 TFA and Analogues

The design of SSTR5 antagonists often begins with a known chemical scaffold that is systematically modified to enhance potency, selectivity, and pharmacokinetic properties.

Early nonpeptidic SSTR5 antagonists established a foundational three-component architecture. These molecules generally consist of a heterocyclic headgroup, a central aminopiperidine core, and a substituted aromatic tail group. nih.gov This basic framework has served as the starting point for extensive medicinal chemistry efforts.

Through lead and scaffold hopping initiatives, researchers have successfully identified novel core structures to replace the original aminopiperidine scaffold. nih.gov This has led to the discovery of new, structurally diverse series of SSTR5 antagonists, including:

Azaspirodecanones : This novel series has yielded highly potent and selective SSTR5 antagonists. nih.govacs.org

Spiroazetidine derivatives : These compounds have been explored to optimize pharmacokinetic profiles and reduce potential liabilities like hERG inhibition. nih.gov

Fused Bicyclic Cores : A fused cyclopentylpyrole ring system was also found to produce potent SSTR5 antagonists. nih.gov

These efforts demonstrate a systematic exploration of chemical space around the core SSTR5 antagonist pharmacophore to identify new lead structures with improved drug-like properties. nih.gov

The synthesis of complex molecules like SSTR5 antagonists requires efficient and adaptable chemical routes. Optimization focuses on improving yields, reducing the number of steps (step-economy), and enhancing sustainability. nih.gov For instance, the synthesis of an advanced azaspirodecanone antagonist (Compound 10 ) is achieved through a multi-step sequence. nih.gov

A representative synthesis can be outlined as follows:

Buchwald–Hartwig C–N Coupling : A Boc-protected spiropiperidine intermediate is coupled with an aromatic ester, such as 4-bromobenzoic methyl ester. nih.gov

Deprotection : The Boc (tert-Butoxycarbonyl) protecting group is removed, typically using acid. nih.gov

Alkylation : The resulting amine is then alkylated with an appropriate chemical partner. nih.gov

Hydrolysis : The final step involves the hydrolysis of the ester to yield the carboxylic acid, which is a common feature in many SSTR5 antagonists. nih.gov

Modern synthetic strategies, such as the use of flow chemistry and computer-aided retrosynthesis, are being increasingly employed in pharmaceutical manufacturing to optimize reaction conditions, improve safety, and reduce the environmental impact of such processes. lboro.ac.uk

Analogue derivatization and scaffold hopping are crucial strategies for refining the properties of lead compounds. nih.govnih.gov Starting from a known SSTR5 antagonist, systematic modifications are made to the headpiece, core, and tail group to understand the SAR. nih.gov

A key design principle has been to replace the central core while keeping other key architectural elements, like the diphenyl tail group, constant. nih.govacs.org This approach led to the discovery of the azaspirodecanone scaffold, which demonstrated enhanced subtype selectivity and potency. nih.gov For example, medicinal chemistry iterations on a spiroazetidine derivative focused on modifying the biphenyl (B1667301) moiety. Introducing a chlorine atom was found to improve the pharmacokinetic profile and reduce hERG inhibition by altering the dihedral angle of the biphenyl group. nih.gov

The following table summarizes the structure-activity relationship for a selection of SSTR5 antagonist scaffolds.

Compound/ScaffoldCore StructurehSSTR5 IC₅₀ (nM)Key FindingsReference
Antagonist 1 Aminopiperidine9.6Early, potent, nonpeptidic antagonist. Served as a starting point for lead hopping. nih.govmedchemexpress.com
Compound 2 Fused Cyclopentylpyrole2.5Scaffold hop from aminopiperidine yielded potent antagonists. nih.gov
Compound 10 Azaspirodecanone1.2Novel scaffold with high potency and improved subtype selectivity over other SSTRs. nih.govacs.org
Compound 3p Spiroazetidine-Modification of the biphenyl tail on this scaffold improved PK profile and reduced hERG risk. nih.gov

This table is interactive. You can sort and filter the data.

Computational Approaches for Structure-Activity Relationship Elucidation

Given the challenges in obtaining experimental crystal structures for G-protein-coupled receptors (GPCRs) like SSTR5, computational methods are indispensable for understanding ligand-receptor interactions and guiding drug design.

In the absence of a high-resolution crystal structure, homology modeling is a powerful tool to generate a three-dimensional model of the SSTR5 receptor. uctm.edu This process involves several key steps:

Sequence Retrieval : The amino acid sequence of the human SSTR5 receptor is obtained from protein databases like Swiss Prot. uctm.edu

Template Selection : A search is conducted for suitable template structures, which are experimentally determined structures of related proteins. The mu-opioid receptor has been used as a template for modeling SSTRs. uctm.edu More recently, predicted structures from advanced tools like AlphaFold2 have also served as starting points. nih.govelifesciences.org

Sequence Alignment : The SSTR5 sequence is aligned with the template sequence. uctm.edu

Model Building and Evaluation : Software like MODELLER is used to generate multiple 3D models, which are then evaluated for quality and accuracy. uctm.eduresearchgate.net

These models provide a crucial structural framework for investigating how antagonists bind to the receptor. nih.govalfa-chemistry.com

Once a homology model of SSTR5 is established, molecular docking simulations are performed to predict the binding pose of antagonists within the receptor's binding pocket. nih.govalfa-chemistry.com These simulations provide valuable insights into the specific molecular interactions that govern binding affinity and selectivity.

Key findings from docking and related computational studies include:

Identification of Critical Residues : Simulations have identified several amino acid residues within the SSTR5 binding site that are critical for strong interactions with ligands. These include Q2.63, D3.32, Q3.36, C186, Y7.34, and Y7.42. nih.govalfa-chemistry.com

3D-QSAR Studies : The docking poses of various SSTR5 antagonists can be used to perform 3D Quantitative Structure-Activity Relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA). nih.govalfa-chemistry.com

Guiding Molecular Design : CoMFA contour maps, which visualize the results of the 3D-QSAR study, can guide further optimization. For example, these maps may indicate that introducing an electropositive substitution or a bulky group at specific positions on the antagonist molecule is likely to enhance its biological activity. nih.govalfa-chemistry.com

Together, these computational approaches create a powerful feedback loop with synthetic chemistry, accelerating the design and discovery of more effective SSTR5 antagonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies, including Comparative Molecular Field Analysis (CoMFA)

While specific Quantitative Structure-Activity Relationship (QSAR) or Comparative Molecular Field Analysis (CoMFA) studies for "this compound" are not detailed in the available literature, the broader research context highlights a systematic approach to understanding how structural modifications influence the compound's activity. The discovery process began with a lead compound, an azaspirodecanone analogue, which was identified as a highly potent and selective SSTR5 antagonist. nih.govnih.gov

Researchers systematically modified the central core and the "head piece" of the lead structure while keeping the diphenyl tail group constant. nih.gov This led to the identification of the azaspirodecanone compound 10 (also referred to as SSTR5 antagonist 2) as a new, highly potent, and selective SSTR5 antagonist. nih.gov This iterative process of synthesizing and testing new analogues is a practical application of SAR principles, aiming to build a qualitative, if not quantitative, model of the pharmacophore. The use of focused libraries was instrumental in expanding the structural diversity and providing new avenues for SAR optimization. bioworld.com

Pharmacokinetic Profile Optimization in Preclinical Models

A critical aspect of developing a viable drug candidate is the optimization of its pharmacokinetic profile. For the class of SSTR5 antagonists that includes SSTR5 antagonist 2, significant efforts were made to improve metabolic stability and oral bioavailability.

Metabolic Stability Studies

The initial lead compound, despite its high potency, faced challenges related to its metabolic stability. nih.gov To address this, researchers conducted metabolic stability screens using liver microsomes from multiple species. nih.gov This process aimed to identify compounds with minimal oxidative metabolism. nih.gov

A series of structurally diverse azaspirodecanone and spirooxazolidinone analogues were designed and synthesized. nih.gov The metabolic stability of these new compounds was evaluated, leading to the identification of four subseries of analogues with improved profiles compared to the original lead. nih.govbioworld.com For instance, the metabolic turnover of the initial lead compound 1 was low in liver microsomes from humans, rats, and dogs, with over 80% of the parent compound remaining after a 30-minute incubation. nih.gov Subsequent optimization efforts led to analogues with enhanced metabolic stability, which was a key factor in their progression to further in vivo studies. nih.gov One optimized cyclopropyl (B3062369) analogue demonstrated an improved metabolic profile in rhesus monkey studies. nih.govbioworld.com

Table 1: Metabolic Stability of SSTR5 Antagonist Analogs in Liver Microsomes

CompoundSpecies% Parent Remaining (after 30 min)
Lead Compound 1Human>80%
Lead Compound 1Rat>80%
Lead Compound 1Dog>80%

This table is generated based on data indicating low metabolic turnover for the lead compound in multiple species. nih.gov

Oral Bioavailability Improvements

An early analogue in a related series, compound 2, showed reasonable oral bioavailability in mice (F = 48%). nih.gov Building on this, the azaspirodecanone compound 10 (SSTR5 antagonist 2) was developed and demonstrated excellent oral activity. nih.govmedchemexpress.comtargetmol.com Further optimized compounds, such as a cyclopropyl analogue, also showed promising pharmacokinetic properties when dosed orally in rhesus monkeys. bioworld.com The oral administration of a selective SSTR5 antagonist was shown to be effective in lowering blood glucose in diet-induced obese mice, underscoring the success of the oral bioavailability optimization efforts. nih.govnih.gov

Table 2: Pharmacokinetic Parameters of an Optimized SSTR5 Antagonist Analogue

ParameterValue
Dose (oral, rhesus monkey) 5 mg/kg
Cmax 2.99 µM
AUC 21.2 µM·h
Residual Plasma Concentration 0.47 µM

This table is based on reported pharmacokinetic data for an optimized cyclopropyl analogue in rhesus monkeys. bioworld.com

Preclinical Research Applications and Efficacy Studies in Vivo Models

Research in Glucose Homeostasis and Metabolic Regulation in Animal Models

Studies in various animal models have been instrumental in elucidating the role of SSTR5 antagonism in glucose homeostasis. These investigations have consistently demonstrated the potential of SSTR5 antagonists to improve glycemic control.

In vivo studies utilizing the oral glucose tolerance test (OGTT) in rodent models have shown that antagonizing SSTR5 can lead to a reduction in blood glucose levels. nih.govfrontiersin.org This effect is believed to be mediated, at least in part, through the stimulation of intestinally-derived glucagon-like peptide-1 (GLP-1). frontiersin.org Research in both male and female mice has indicated that the glucose-lowering effects of SSTR5 antagonists during an OGTT are dependent on the gut. nih.gov Specifically, a selective SSTR5 antagonist was found to lower blood glucose when administered orally to diet-induced obese mice. nih.gov

While the primary focus of many studies has been on glucose tolerance, some research has also explored the effects of SSTR5 antagonists in insulin (B600854) tolerance tests (ITT). In a rodent model of T2DM, treatment with an SSTR2 antagonist, a related compound, was shown to reduce the incidence of hypoglycemia during an ITT. researchgate.netfrontiersin.org

A significant body of preclinical research has focused on the effects of SSTR5 antagonists in animal models of T2DM. In a rodent diabetic model, an exemplar SSTR5 antagonist demonstrated a dose-dependent reduction in glucose excursions without inducing hypoglycemia. nih.gov This suggests a glucose-dependent mechanism of action. Furthermore, two-week oral administration of a selective SSTR5 antagonist to KK-Ay mice, a model of obese type 2 diabetes with severe insulin resistance, resulted in significant reductions in glycosylated hemoglobin (GHb), plasma glucose, and plasma insulin levels. nih.gov These findings point towards the potential of selective SSTR5 antagonists as therapeutic agents for T2DM. nih.gov The mechanism for this improved glycemic control is thought to involve the enhancement of insulin sensitivity by boosting liver insulin action. nih.gov

Animal ModelKey FindingsReference
Rodent Diabetic ModelDose-dependent reduction in glucose excursions without hypoglycemia. nih.gov
KK-Ay Mice (Obese T2DM)Significant reduction in GHb, plasma glucose, and plasma insulin after two weeks of oral administration. nih.gov
Diet-Induced Obese (DIO) MiceOral administration of a selective SSTR5 antagonist lowered blood glucose. nih.gov

The influence of SSTR5 antagonism on pancreatic hormone secretion is a key area of investigation. SSTR5 is known to be expressed in pancreatic β-cells and plays a role in regulating insulin secretion. nih.gov In a perfused mouse pancreas model, a selective SSTR5 antagonist did not directly affect insulin secretion. nih.gov However, studies with SSTR5 knockout mice have shown age-specific effects, with older knockout mice exhibiting enhanced glucose-stimulated insulin secretion. nih.gov This suggests that pancreatic somatostatin (B550006) regulates insulin secretion through SSTR5. nih.gov Furthermore, SSTR5 antagonists have been shown to increase pancreatic insulin secretion and the release of total and active GLP-1. nih.govmedchemexpress.com This dual action of promoting GLP-1 release from the gut and potentially enhancing insulin secretion from the pancreas is a key therapeutic rationale for SSTR5 antagonists in T2DM. nih.gov

Synergistic Research with Co-Administered Agents in Preclinical Models

The potential for SSTR5 antagonists to be used in combination with other anti-diabetic drugs has been explored in preclinical studies, revealing synergistic effects that could lead to more effective treatment strategies for T2DM.

Combination studies with dipeptidyl peptidase-4 (DPP-4) inhibitors have shown promising results. When an SSTR5 antagonist was co-administered with a DPP-4 inhibitor, such as des-fluoro sitagliptin, there was a significant increase in the circulation of active GLP-1 and a further increase in plasma insulin levels compared to either agent alone. nih.gov This additive effect on glycemia was also observed in vivo when a selective SSTR5 antagonist was combined with a DPP-4 inhibitor. nih.govnih.gov These findings suggest that the combination of an SSTR5 antagonist with a DPP-4 inhibitor could be a synergistic therapeutic approach for T2DM, leveraging the SSTR5 antagonist's ability to increase GLP-1 release and the DPP-4 inhibitor's function in prolonging the action of active GLP-1. nih.gov

Co-Administered AgentKey FindingsReference
DPP-4 Inhibitor (des-fluoro sitagliptin)Significantly increased circulation of active GLP-1 and further increased plasma insulin levels compared to either agent alone. nih.gov
DPP-4 InhibitorAdditive effects on improving glycemia in vivo. nih.govnih.gov

Tissue-Specific Somatostatin Receptor Expression and Antagonist Effects in Research Models

The physiological effects of SSTR5 antagonists are dictated by the expression pattern of the SSTR5 receptor in various tissues. Research has focused on key metabolic and endocrine tissues to elucidate the compound's mechanism of action.

The SSTR5 receptor is prominently expressed in the islets of Langerhans, specifically in insulin-secreting β-cells and, to some extent, in somatostatin-secreting δ-cells and glucagon-secreting α-cells. nih.gov Somatostatin itself is a known inhibitor of insulin secretion, an effect mediated by multiple somatostatin receptors, including SSTR5. nih.gov

However, studies using a selective SSTR5 antagonist (SSTR5a) in the perfused mouse pancreas revealed no direct effect on insulin secretion. nih.govnih.govjci.org In contrast, a selective SSTR2 antagonist was found to increase insulin secretion in a manner independent of the GLP-1 receptor. nih.govnih.gov This suggests that the primary mechanism by which SSTR5 antagonism improves glucose homeostasis is not through direct action on pancreatic β-cells, but rather indirectly, via the enhancement of the GLP-1 system. nih.govnih.govjci.org

Regarding α-cells, research indicates that somatostatin is important for inhibiting glucagon (B607659) secretion at higher glucose concentrations. frontiersin.org Antagonism of SSTR2 has been shown to stimulate glucagon secretion in the perfused healthy mouse pancreas. frontiersin.org While the direct effect of SSTR5 antagonism on α-cells is less characterized, the receptor's presence suggests a potential, albeit likely minor, role in regulating glucagon release. Further research has noted the expression of SSTR5 mRNA in pancreatic cancer tissues and adjacent non-cancerous tissues, confirming the presence of this receptor subtype in the human pancreas. nih.gov

A primary site of action for SSTR5 antagonists is the gastrointestinal (GI) tract. The SSTR5 receptor is highly expressed in enteroendocrine L-cells, which are responsible for synthesizing and secreting GLP-1. nih.gov Somatostatin acts as a powerful paracrine inhibitor of GLP-1 secretion, an effect mediated predominantly through SSTR5. nih.govnih.govcloudfront.net

Pharmacological blockade of SSTR5 has been shown to significantly enhance glucose-induced GLP-1 secretion. nih.govnih.gov In studies using the perfused mouse small intestine, a selective SSTR5 antagonist stimulated glucose-induced GLP-1 secretion to a greater degree than an SSTR2 antagonist. nih.govnih.govjci.org This finding is corroborated by experiments in SSTR5 knockout mice, which exhibit increased glucose-induced GLP-1 secretion compared to their wild-type counterparts. nih.govnih.govjci.org The glucose-lowering effect of SSTR5 antagonists in vivo is dependent on the GLP-1 receptor, as the improvements in glycemia are abolished in mice with impaired GLP-1 receptor signaling. nih.govnih.gov Furthermore, when glucose is administered intraperitoneally, bypassing the gut, the SSTR5 antagonist is unable to lower blood glucose, confirming that its effect is mediated through the intestinal GLP-1 system. nih.govnih.govjci.org

Table 2: Effect of SSTR5 Antagonism on GLP-1 Secretion in Perfused Mouse Intestine

Model Condition Observation Reference(s)
Perfused Mouse Small Intestine Glucose stimulation + SSTR5 antagonist Stimulated glucose-induced GLP-1 secretion to a larger degree than an SSTR2 antagonist. nih.govnih.gov
SSTR5 Knockout (Sstr5-/-) Mice Perfused intestine Increased glucose-induced GLP-1 release compared with wild-type littermates. nih.govjci.org

Beyond the pancreas and gut, SSTR5 is expressed in other critical organ systems, notably the pituitary gland. Somatostatin receptors, including subtypes 1, 2, and 5, are expressed in the normal human pituitary, where they regulate hormone secretion. nih.gov Specifically, both SSTR2 and SSTR5 are involved in the regulation of growth hormone (GH). nih.gov

A phase I clinical study investigating an oral SSTR5 antagonist, SCO-240, in healthy individuals revealed that the antagonist induced robust GH secretion without significantly altering the levels of other pituitary hormones. nih.gov This finding was the first in-human demonstration that SSTR5 antagonism stimulates GH release and suggests a potential therapeutic application for SSTR5 antagonists in GH-related disorders. nih.gov The study also reported that the antagonist was safe and well-tolerated. nih.gov

While somatostatin is also known to be secreted by neurons, current research on SSTR5 antagonists has primarily focused on their peripheral endocrine and metabolic effects rather than direct actions within the central nervous system (CNS). nih.gov

Receptor Internalization and Trafficking Research in Preclinical Contexts

The cellular response to a G-protein coupled receptor (GPCR) ligand is often modulated by receptor internalization and subsequent intracellular trafficking. These processes can lead to signal termination, receptor degradation, or recycling back to the cell surface.

In vitro studies using cell lines engineered to express specific somatostatin receptor subtypes have provided crucial insights into SSTR5 internalization. nih.gov Using immunocytochemical methods in HEK293 cells expressing SSTR5, researchers found that natural somatostatin peptides (somatostatin-14 and somatostatin-28) could induce the internalization of the SSTR5 receptor. nih.gov

Unexpectedly, potent synthetic SSTR5 agonists failed to induce SSTR5 internalization under the same experimental conditions. nih.gov This suggests a significant bias in the signaling and trafficking pathways activated by different agonists. The studies also showed that SSTR2- or SSTR3-selective antagonists could efficiently block agonist-induced internalization of their respective receptors, and the antagonists had no effect on internalization when administered alone. nih.gov

Further complexity is added by the potential for receptor heterodimerization. Research has shown that SSTR5 can form heterodimers with other GPCRs, such as the β2 adrenergic receptor (β2AR). scienceopen.com In cells co-expressing both receptors, the activation of SSTR5 alone with an agonist led to the dissociation of the heterodimer and internalization of SSTR5. scienceopen.com This highlights that the trafficking of SSTR5 can be influenced by its interaction with other membrane receptors. scienceopen.com

Future Directions and Emerging Research Avenues for Sstr5 Antagonist 2 Tfa

Development of Novel SSTR5 Antagonist Scaffolds and Chemical Classes

The quest for improved SSTR5 antagonists continues to drive medicinal chemistry efforts, with a focus on developing novel chemical scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles. Initial research in this area often started from known compounds, systematically modifying different parts of the molecule, such as the central core and headpiece, while keeping other components, like the diphenyl tail group, constant. nih.govacs.org This approach has led to the discovery of new and potent classes of SSTR5 antagonists.

One notable advancement is the development of azaspirodecanones, which have shown high potency and selectivity for SSTR5. nih.govnih.gov Another innovative approach involved the creation of spiroazetidine derivatives. nih.gov Further optimization of these derivatives, particularly focusing on the biphenyl (B1667301) moiety, has led to compounds with improved pharmacokinetic properties and reduced off-target effects, such as inhibition of the hERG (human Ether-a-go-go-Related Gene) channel. nih.gov These efforts highlight a clear trajectory towards designing safer and more effective SSTR5 antagonists for potential clinical applications.

Chemical ClassKey FeaturesReference
Azaspirodecanones High potency and selectivity for SSTR5. nih.govnih.gov
Spiroazetidine derivatives Optimization led to improved pharmacokinetic profiles and reduced hERG inhibition. nih.gov
Fused Bicyclic Cores Fused cyclopentylpyrole ring systems yielded potent SSTR5 antagonists. nih.gov

Exploration of SSTR5 Antagonism in Additional Preclinical Disease Models

The therapeutic potential of SSTR5 antagonism extends beyond its initial focus. Researchers are actively exploring its efficacy in a variety of preclinical models, shedding light on its broader physiological roles.

Neuroendocrine System Disorder Models (preclinical focus)

The expression of SSTR5 in various neuroendocrine tissues makes it a compelling target for related disorders. nih.govnih.gov Preclinical research is exploring the role of SSTR5 antagonists in these contexts. For instance, in models of neuroendocrine tumors (NETs), which often express somatostatin (B550006) receptors, antagonists are being evaluated for their diagnostic and therapeutic potential. mdpi.comoncotarget.comwustl.eduenets.org Unlike somatostatin agonists that are currently used, antagonists may offer advantages such as binding to a greater number of receptor sites, potentially leading to better tumor visualization in imaging studies. mdpi.com The development of patient-derived xenograft (PDX) models of neuroendocrine carcinomas is providing valuable platforms to test the efficacy of novel therapies targeting SSTRs. wustl.edu

Research in Inflammatory and Immune Regulation Pathways via SSTR5

Emerging evidence suggests a role for SSTR5 in modulating inflammatory and immune responses. Somatostatin itself has been shown to suppress inflammatory reactions. nih.gov Research has indicated that SSTR expression on immune cells, such as T-lymphocytes, is related to their activation and differentiation state. nih.gov Specifically, SSTR5 is selectively expressed in activated normal T-cells, suggesting a potential role in regulating immune function. nih.gov This opens up a new avenue for investigating SSTR5 antagonists in the context of inflammatory diseases, where they might be used to modulate immune cell activity. nih.gov

Advanced Pharmacological Profiling Techniques for Novel SSTR5 Antagonists

The characterization of novel SSTR5 antagonists requires a sophisticated pharmacological profiling approach. This goes beyond simple binding assays to include a comprehensive assessment of a compound's activity and potential liabilities. Key aspects of this profiling include determining the antagonist's potency, often measured by its IC50 value in functional assays like cAMP inhibition. nih.gov

Furthermore, assessing selectivity against other somatostatin receptor subtypes (SSTR1-4) is crucial to minimize off-target effects. nih.gov For instance, newer antagonists have demonstrated significantly improved selectivity over earlier compounds. nih.gov Another critical aspect is the evaluation of potential interactions with other important biological targets, such as the hERG channel, to predict potential cardiac side effects, and cytochrome P450 (CYP) enzymes, to assess the potential for drug-drug interactions. nih.govnih.gov Optimization studies often focus on improving the pharmacokinetic profile, including parameters like mean residence time (MRT), to ensure a persistent therapeutic effect. nih.gov

Integration of Multi-Omics Approaches in SSTR5 Antagonist Research

To gain a deeper and more holistic understanding of the mechanisms of action of SSTR5 antagonists, researchers are beginning to integrate multi-omics approaches. mdpi.comnih.govnih.govtechscience.comresearchgate.net This involves the simultaneous analysis of different biological layers, such as the genome, transcriptome, proteome, and metabolome. By combining these datasets, researchers can construct a more comprehensive picture of the cellular and systemic responses to SSTR5 blockade. mdpi.com

For example, transcriptomics can reveal changes in gene expression patterns in response to the antagonist, while proteomics can identify alterations in protein levels and signaling pathways. mdpi.com Metabolomics can provide insights into the downstream metabolic consequences of SSTR5 inhibition. mdpi.com This integrated approach can help to identify novel biomarkers of drug response, elucidate unexpected mechanisms of action, and ultimately guide the development of more effective and personalized therapies targeting the SSTR5 pathway. techscience.com The application of multi-omics is particularly valuable in complex diseases where multiple pathways are dysregulated, offering a powerful tool to unravel the intricate roles of SSTR5. mdpi.com

Q & A

Basic Research Questions

Q. What in vitro assays are used to evaluate the potency and selectivity of SSTR5 antagonist 2 TFA?

  • Methodology :

  • Binding Assays : Competitive displacement of radiolabeled SST-28 from cell membranes expressing human/mouse SSTR5 receptors to determine IC50 values (e.g., 1.2 nM for hSSTR5) .
  • Functional cAMP Assays : Inhibition of SST-28-mediated reduction in forskolin-induced cAMP accumulation in CHO-K1 cells expressing SSTR5 (IC50 = 1.1 nM for hSSTR5) .
  • Selectivity Profiling : Counter-screening against SSTR1–4 and ancillary targets (e.g., hERG, cardiovascular ion channels) to confirm minimal off-target activity .

Q. How is the glucose-lowering efficacy of this compound assessed in preclinical models?

  • Methodology :

  • Oral Glucose Tolerance Test (OGTT) : Administer the compound to high-fat diet (HFD) mice or rats, measure blood glucose and insulin excursions, and calculate the reduction in glucose AUC (e.g., 84% reduction at 10 mg/kg) .
  • Pharmacokinetic (PK) Analysis : Plasma exposure (Cmax, AUC) and free fraction measurements to correlate efficacy with unbound drug concentrations (e.g., EC50 ≥ 54 nM in mice) .
  • SSTR5 Knockout (KO) Validation : Ablation of efficacy in SSTR5 KO mice confirms target specificity .

Advanced Research Questions

Q. How can researchers investigate the synergistic effects of this compound with DPP-4 inhibitors?

  • Methodology :

  • Co-Administration Studies : Dose this compound alongside a DPP-4 inhibitor (e.g., sitagliptin) in HFD rodents. Measure circulating active GLP-1[7–36] levels and glucose-dependent insulin secretion (GDIS) .
  • Mechanistic Validation : Use GLP-1 receptor (GLP-1R) KO mice to confirm the dependency of glucose-lowering effects on GLP-1 signaling .

Q. What strategies are employed to optimize metabolic stability and pharmacokinetics of SSTR5 antagonists?

  • Methodology :

  • Liver Microsome Screens : Incubate compounds with multispecies (rat, dog, monkey) liver microsomes to assess oxidative metabolism and stability .
  • SAR Optimization : Modify structural features (e.g., tail group, azaspirodecanone core) to reduce CYP inhibition and improve oral bioavailability (e.g., 40–72% in rats/dogs) .
  • PK/PD Modeling : Link exposure data (C2.5h = 0.11 μM) to efficacy thresholds for dose selection .

Q. How can conflicting data between SSTR5 antagonist structural analogs be resolved?

  • Methodology :

  • SAR Analysis : Systematically compare analogs (e.g., compound 1 vs. 10) for binding affinity, functional activity, and off-target profiles (e.g., hERG IC50 > 15 μM) .
  • In Vivo Cross-Validation : Test analogs in parallel OGTT studies under identical conditions to control for variability in animal models .
  • Ancillary Target Profiling : Use Eurofins Panlabs screens to identify unexpected interactions (e.g., prostanoid DP receptor binding at IC50 = 3 μM) .

Methodological Considerations for Signaling Pathway Analysis

Q. What techniques are used to study downstream signaling pathways modulated by this compound?

  • Methodology :

  • Metabolic Labeling : Integrate SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with phosphoproteomics to track AMPK/mTOR pathway activation .
  • Hierarchical Clustering : Apply computational tools to analyze phosphorylation site motifs (e.g., 14-3-3 interaction motifs) and correlate with protein expression data .
  • Functional Assays : Measure insulin secretion in isolated pancreatic islets or β-cell lines under glucose-stimulated conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.